5-Bromo-2-methoxyresorcinol

Descripción general

Descripción

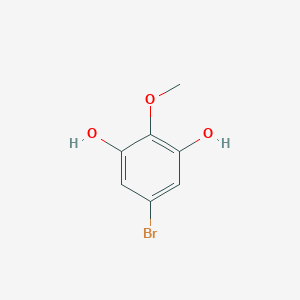

5-Bromo-2-methoxyresorcinol: is an organic compound with the molecular formula C7H7BrO3 and a molecular weight of 219.03 g/mol . It is a derivative of resorcinol, where the hydrogen atoms at positions 5 and 2 are replaced by a bromine atom and a methoxy group, respectively. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxyresorcinol typically involves the bromination of 2-methoxyresorcinol. One common method includes the metallation of 2,4,6-tribromoanisole in a solvent such as pentane under heterogeneous conditions . The reaction is carried out at low temperatures, around -20°C to -10°C, using lower alkyl lithium as a reagent . The electrophile is then added at temperatures ranging from -30°C to 0°C .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain precise temperature and reagent control .

Análisis De Reacciones Químicas

Types of Reactions: 5-Bromo-2-methoxyresorcinol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it back to its parent resorcinol derivative.

Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Resorcinol derivatives.

Substitution: Various substituted resorcinol compounds.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

5-Bromo-2-methoxyresorcinol can be synthesized through various methods, including the metallation of 2,4,6-tribromoanisole followed by reaction with electrophiles under heterogeneous conditions. This method has been documented to yield high purity and efficiency in the synthesis process .

This compound exhibits notable biological activities, making it a compound of interest in pharmacological research.

Antiviral Activity

Research indicates that derivatives of this compound demonstrate antiviral properties, particularly against Herpes Simplex Virus type 1 (HSV-1). The compound has shown significant inhibition of viral replication, suggesting potential therapeutic applications in antiviral drug development .

Antibacterial Properties

The compound has also been evaluated for antibacterial activity. Studies have shown that it possesses weak antibacterial effects against Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA), with inhibition zones indicating moderate efficacy .

Cytotoxicity Testing

Cytotoxicity assays performed on Vero cells revealed that this compound is non-toxic at concentrations below 0.4 mg/mL, indicating a favorable safety profile for potential therapeutic use .

Material Science Applications

In material science, this compound serves as an important intermediate in the synthesis of various polymers and resins. Its bromine substituent provides reactive sites for further chemical modifications, enhancing the functional properties of resulting materials.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

- Study on Antiviral Activity : A study published in Molecules highlighted the synthesis of derivatives based on this compound and their evaluation against HSV-1. The findings indicated promising antiviral activity, paving the way for further exploration in drug formulation .

- Antibacterial Screening : Another study assessed the antibacterial properties of the compound against various bacterial strains. The results demonstrated its effectiveness against MRSA but highlighted the need for structural modifications to enhance its antibacterial potency .

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-methoxyresorcinol involves its interaction with specific molecular targets. For instance, its derivatives have shown strong antiviral activity against herpes simplex virus type 1 (HSV-1) by inhibiting viral replication. The compound may also interact with bacterial cell walls, leading to antibacterial effects.

Comparación Con Compuestos Similares

5-Methoxyresorcinol: Lacks the bromine atom, making it less reactive in certain substitution reactions.

2,4-Dibromo-5-methoxyresorcinol:

3,5-Dimethoxyphenol: Similar structure but with two methoxy groups, leading to different chemical properties and reactivity.

Uniqueness: 5-Bromo-2-methoxyresorcinol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine atom and methoxy group make it a versatile intermediate in organic synthesis and a valuable compound in biological research .

Actividad Biológica

5-Bromo-2-methoxyresorcinol (5-BMOR) is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various studies and findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 219.03 g/mol. Its unique structure, characterized by a bromine atom and a methoxy group, contributes to its reactivity and biological activity. The compound serves as a versatile intermediate in organic synthesis and has been investigated for its potential in various therapeutic applications.

Antiviral Activity

One of the most notable biological activities of 5-BMOR is its antiviral properties . Research indicates that derivatives of this compound exhibit strong antiviral activity against herpes simplex virus type 1 (HSV-1). The antiviral mechanism is thought to involve interference with viral replication processes, although the precise molecular interactions remain to be fully elucidated.

Table 1: Antiviral Activity of this compound Derivatives

| Compound Name | Viral Target | Activity Level | Mechanism of Action |

|---|---|---|---|

| C-5-bromo-2-hydroxyphenylcalix4-2-methylresorcinarene | HSV-1 | Strong | Inhibition of viral replication |

| 5-bromo-8-methoxy-1-methyl-beta-carboline | P388 leukemia | Cytotoxic | Disruption of cellular proliferation |

Anticancer Properties

5-BMOR and its derivatives have also shown significant anticancer activity . Studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines through mechanisms such as tubulin polymerization inhibition and cell cycle arrest at the G2/M phase .

Case Study: Tubulin Inhibition

A specific derivative, identified as Compound 25 , exhibited nanomolar antiproliferative potency against HeLa and MCF7 cancer cell lines. This compound disrupts the microtubule network within cells, leading to cell cycle arrest and subsequent apoptotic cell death .

Antibacterial Activity

In addition to antiviral and anticancer effects, 5-BMOR displays antibacterial properties , particularly against Gram-positive bacteria. The antibacterial mechanism may involve interaction with bacterial cell wall components, although further studies are required to clarify this action.

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Activity Level | Remarks |

|---|---|---|

| Staphylococcus aureus | Weak | Limited effectiveness observed |

| Streptococcus pneumoniae | Moderate | Potential for therapeutic applications |

The biological activity of 5-BMOR can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in viral replication or cancer cell proliferation.

- Microtubule Disruption : As noted in anticancer studies, certain derivatives interfere with microtubule dynamics, crucial for mitosis.

- Apoptosis Induction : Some derivatives promote apoptosis via up-regulation of death receptors or other apoptotic pathways .

Propiedades

IUPAC Name |

5-bromo-2-methoxybenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO3/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXXALXBGJPYMSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436465 | |

| Record name | 5-BROMO-2-METHOXYRESORCINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133932-61-3 | |

| Record name | 5-BROMO-2-METHOXYRESORCINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.